3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)-
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Overview
Description
3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- is a heterocyclic compound with a pyridazinone core structure. This compound is characterized by the presence of a phenyl group at the 6-position and a propenyl group at the 2-position. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized pyridazinone derivatives, reduced forms of the compound, and various substituted derivatives with modified phenyl or propenyl groups.
Scientific Research Applications
3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3(2H)-Pyridazinone, 6-phenyl-2-methyl-: Similar structure but with a methyl group instead of a propenyl group.
3(2H)-Pyridazinone, 6-phenyl-2-ethyl-: Similar structure but with an ethyl group instead of a propenyl group.
3(2H)-Pyridazinone, 6-phenyl-2-propyl-: Similar structure but with a propyl group instead of a propenyl group.
Uniqueness
3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- is unique due to the presence of the propenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
6-phenyl-2-prop-2-enylpyridazin-3-one |
InChI |
InChI=1S/C13H12N2O/c1-2-10-15-13(16)9-8-12(14-15)11-6-4-3-5-7-11/h2-9H,1,10H2 |
InChI Key |
HRNXSRWQOOYFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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